3-(Methylthio)-1H-pyrazol-5-amine 3-(Methylthio)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 117736-74-0
VCID: VC21290985
InChI: InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
SMILES: CSC1=NNC(=C1)N
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol

3-(Methylthio)-1H-pyrazol-5-amine

CAS No.: 117736-74-0

Cat. No.: VC21290985

Molecular Formula: C4H7N3S

Molecular Weight: 129.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)-1H-pyrazol-5-amine - 117736-74-0

Specification

CAS No. 117736-74-0
Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
IUPAC Name 3-methylsulfanyl-1H-pyrazol-5-amine
Standard InChI InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
Standard InChI Key NPBDQUSJACEGDI-UHFFFAOYSA-N
SMILES CSC1=NNC(=C1)N
Canonical SMILES CSC1=NNC(=C1)N

Introduction

Chemical Identity and Structure

3-(Methylthio)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family with an amine group at the 5-position and a methylthio substituent at the 3-position. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, creating a 1H-pyrazole core structure with important functionalization .

Basic Identification

The compound is characterized by the following identifiers:

ParameterValue
CAS Number117736-74-0
Molecular FormulaC₄H₇N₃S
Molecular Weight129.18 g/mol
IUPAC Name3-methylsulfanyl-1H-pyrazol-5-amine
PubChem CID19908792

Structural Representations

Several standard chemical notations are used to represent this compound:

Representation TypeValue
SMILESCSC1=NNC(=C1)N
Standard InChIInChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
InChI KeyNPBDQUSJACEGDI-UHFFFAOYSA-N

The molecular structure consists of a pyrazole ring with a primary amine (-NH₂) at the 5-position and a methylthio group (-SCH₃) at the 3-position. This arrangement provides the compound with unique chemical properties and potential for further derivatization .

Physical and Chemical Properties

Understanding the physicochemical properties of 3-(Methylthio)-1H-pyrazol-5-amine is essential for its application in various research and industrial contexts. The compound exhibits several characteristic properties that influence its behavior in different environments .

Physical Properties

PropertyValue
Physical StateSolid (at standard conditions)
Density1.34 g/cm³
Boiling Point390.6±27.0 °C (Predicted)
Melting PointNot Available
AppearanceNot Specified

Chemical Properties

The chemical behavior of 3-(Methylthio)-1H-pyrazol-5-amine is influenced by its functional groups and heterocyclic structure:

  • The amine group at the 5-position provides basic properties and serves as a nucleophilic center for various chemical reactions.

  • The methylthio group at the 3-position introduces sulfur chemistry and modifies the electronic properties of the pyrazole ring.

  • The pyrazole N-H group can participate in hydrogen bonding and acid-base reactions.

  • The compound likely exhibits tautomerism typical of pyrazole systems.

The predicted pKa value of 14.08±0.10 suggests that the compound is weakly acidic, which affects its solubility in different media and its reactivity in various chemical transformations .

ParameterClassification
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338 (Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing)
SupplierPackagingPrice Range (as of 2021)
AK Scientific250 mg$482
American Custom Chemicals5 mg (95% purity)$499.94
Crysdot1 g (95+% purity)$595
Alichem1 g$873
Chemenu1 g (95+% purity)$1091

Available Forms and Grades

The compound can be produced in different forms and purity grades:

  • High purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)

  • Standard grades (Military, ACS, Reagent, and Technical Grades)

  • Specialized grades (Pharmaceutical, Optical, Semiconductor, and Electronics Grades)

Research Context and Related Compounds

While specific research on 3-(Methylthio)-1H-pyrazol-5-amine is limited in the provided search results, understanding related pyrazole compounds provides valuable context .

Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold represents an important heterocyclic template in pharmaceutical research:

  • The 5-aminopyrazole system has attracted considerable interest due to its applications in pharmaceutical and agrochemical industries.

  • Structurally related compounds have been investigated as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds.

  • Modifications of the basic pyrazole structure, including the introduction of different substituents, can significantly alter biological activity profiles .

Comparison with Related Compounds

CompoundCAS NumberMolecular WeightNotable Features
3-Amino-5-methyl-1H-pyrazole31230-17-897.121 g/molUsed as beta-sheet template; employed in synthesis of various heterocycles
1-Methyl-3-phenyl-1H-pyrazol-5-amine10199-50-5173.219 g/molContains additional phenyl group; different chemical reactivity
3-(4-(Methylthio)phenyl)-1H-pyrazol-5-amine208519-14-6205.28 g/molContains aromatic ring with methylthio substituent

Future Research Directions

Given the limited specific research on 3-(Methylthio)-1H-pyrazol-5-amine in the current literature, several promising research directions can be identified:

  • Comprehensive evaluation of its biological activities, including antimicrobial, anti-inflammatory, and anticancer potential.

  • Investigation of its utility as a building block in medicinal chemistry for developing novel therapeutic agents.

  • Exploration of more efficient and sustainable synthetic routes for its preparation.

  • Study of its coordination chemistry with various metals for potential catalytic applications.

  • Examination of structure-activity relationships through systematic modification of the basic structure .

The compound's unique combination of a pyrazole core with methylthio and amine functionalities presents interesting opportunities for further exploration in various scientific fields and applications.

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